Lipophilicity Modulation: 3-Propyl vs. 3-Cyclopropyl Substituent Effects on Predicted LogP
The replacement of a 3-cyclopropyl group (found in the nearest commercial analog, CAS 954268-73-6) with a linear 3-propyl chain in the target compound is predicted to increase lipophilicity, as estimated by the difference in calculated logP values . The cyclopropyl analog has a calculated density of 1.522±0.06 g/cm³ and a boiling point of 531.2±50.0 °C, suggesting lower volatility and potentially different solubility profiles compared to the propyl derivative . Although direct experimental logP data are unavailable for both compounds, the structural difference—a constrained cyclic alkyl vs. a flexible linear chain—implies distinct interactions with hydrophobic enzyme pockets and membrane bilayers, which is critical for target engagement in cellular assays [1]. This matters scientifically because even a ΔlogP of 0.5 can shift a compound’s absorption, distribution, metabolism, and excretion (ADME) profile, making the propyl variant a preferable choice for projects requiring balanced lipophilicity.
| Evidence Dimension | Predicted lipophilicity (logP) and physical properties |
|---|---|
| Target Compound Data | Molecular formula C14H12N2O3S; MW 288.32; predicted logP not experimentally determined. |
| Comparator Or Baseline | 3-Cyclopropyl-6-thiophen-2-yl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 954268-73-6): C14H10N2O3S; MW 286.31; density 1.522±0.06 g/cm³ (predicted); bp 531.2±50.0 °C (predicted). |
| Quantified Difference | Exact ΔlogP not calculable due to lack of experimental data; structural difference indicates higher lipophilicity for the propyl analog. |
| Conditions | Predicted properties; no experimental logP or solubility measurements available. |
Why This Matters
For procurement decisions, the propyl variant offers a distinct lipophilicity profile that may be advantageous for assays requiring higher membrane permeability, whereas the cyclopropyl analog may be less suitable due to its more polarizable, rigid structure.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
